Cas no 612043-42-2 (2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid)

2-Chloro-4-(trifluoromethyl)benzenesulfonamidoacetic acid is a specialized sulfonamide derivative with significant utility in organic synthesis and pharmaceutical applications. Its key structural features—a chloro and trifluoromethyl substituent on the benzene ring—enhance its reactivity and selectivity, making it valuable for constructing complex molecules. The sulfonamidoacetic acid moiety provides versatility as a synthetic intermediate, particularly in the development of bioactive compounds. This compound exhibits favorable stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties facilitate precise modifications, supporting its use in medicinal chemistry and agrochemical research. The trifluoromethyl group further contributes to enhanced lipophilicity, potentially improving bioavailability in drug design applications.
2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid structure
612043-42-2 structure
Product Name:2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid
CAS No:612043-42-2
MF:C9H7ClF3NO4S
MW:317.669390916824
CID:499623
PubChem ID:1385684
Update Time:2025-05-25

2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]-
    • ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
    • N-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}glycine
    • 2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid
    • C9H7ClF3NO4S
    • 2-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)acetic acid
    • NCGC00328015-01
    • F1408-0220
    • 612043-42-2
    • AB01323116-02
    • SR-01000103942
    • 2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid
    • 2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]acetic acid
    • AKOS000116929
    • Z45658568
    • CS-0071647
    • HY-W027623
    • 2-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)aceticacid
    • SB83112
    • (([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid
    • EN300-08406
    • SR-01000103942-1
    • MDL: MFCD03619019
    • Inchi: 1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
    • InChI Key: JLLFMPMRMQHVLE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)S(NCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 316.97371
  • Monoisotopic Mass: 316.9736411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • Density: 1.615±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.28 g/l) (25 º C),
  • PSA: 83.47

2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid Pricemore >>

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Additional information on 2-4-chloro-3-(trifluoromethyl)benzenesulfonamidoacetic acid

Compound 612043-42-2: A 2-4-Chloro-3-(Trifluoromethyl)Benzenesulfonamidoacetic Acid Derivative with Emerging Applications in Medicinal Chemistry

As a novel member of the benzenesulfonamide class, compound 612043-42-2, chemically identified as N-(4-chloro-3-trifluoromethylphenyl)sulfamoylacetic acid, has garnered significant attention in recent years due to its unique structural features and promising pharmacological properties. This compound combines the functional groups of a chlorinated aromatic ring, a trifluoromethyl substituent, and a sulfonamide moiety with an acetic acid backbone, creating a scaffold that exhibits enhanced metabolic stability and tunable biological activity. Recent advancements in computational chemistry and high-throughput screening have positioned this molecule as a versatile building block for developing next-generation therapeutics targeting diverse disease mechanisms.

The structural uniqueness of N-(4-chloro-3-trifluoromethylphenyl)sulfamoylacetic acid lies in its hybrid architecture. The trifluoromethyl group (CF₃), positioned meta to the chlorine atom (Cl) on the benzene ring, imparts significant electron-withdrawing effects and increases lipophilicity—a critical factor for optimizing drug permeability across biological membranes. This configuration also enhances resistance to metabolic degradation by cytochrome P450 enzymes, as demonstrated in a 2023 study published in *Journal of Medicinal Chemistry* (DOI: 10.1021/acs.jmedchem.3c00587), which compared its metabolic half-life with unsubstituted analogs in murine liver microsomes. The sulfonamide group (SO₂NH₂) further contributes to hydrogen-bonding capacity and potential for enzyme inhibition, making it an attractive candidate for designing inhibitors of kinases and proteases.

Synthetic strategies for preparing compound 612043-42-2 have evolved rapidly since its first reported synthesis in 1998. Modern protocols now employ environmentally benign conditions, such as microwave-assisted Suzuki coupling followed by sulfonation using triflic anhydride under solvent-free conditions (as detailed in *Green Chemistry*, 2023). Researchers at Stanford University recently optimized this route by incorporating recyclable palladium catalysts, achieving >95% yield while reducing reaction time from 8 hours to just 90 minutes. Such advancements highlight the compound’s growing role as an accessible intermediate for drug discovery programs.

In preclinical studies, this compound has shown remarkable selectivity toward oncogenic pathways. A groundbreaking paper from Nature Communications (January 2024) revealed its ability to inhibit the Wnt/β-catenin signaling cascade—a key driver of colorectal cancer—by selectively binding to the Axin destruction complex. The trifluoromethyl group was identified as critical for disrupting protein-protein interactions within this complex, while the sulfonamide moiety enhanced cellular uptake via anion exchange mechanisms. These findings suggest potential utility in developing targeted therapies with reduced off-target effects compared to existing chemotherapy agents.

Beyond oncology applications, recent investigations into its antibacterial properties have uncovered unexpected synergies with β-lactam antibiotics. A collaborative study between MIT and GlaxoSmithKline demonstrated that co-administered formulations containing compound 612043-42-2 reactivated susceptibility to penicillin in methicillin-resistant Staphylococcus aureus (MRSA) strains by inhibiting efflux pumps through sulfonamide-based protonation mechanisms (ACS Infectious Diseases, April 2024). This dual functionality underscores its value as both a standalone therapeutic agent and a synergistic enhancer in combination therapies.

The acetic acid component (R-SO₂NHC(O)CH₂COOH) plays a pivotal role in modulating pharmacokinetics through bioisosteric replacement principles. Unlike traditional benzenesulfonamide derivatives that suffer from rapid renal clearance, this compound’s carboxylic acid terminus enables extended plasma half-life via esterification into prodrugs tailored for specific delivery systems. Researchers at ETH Zurich leveraged this property to create lipid-conjugated derivatives showing improved penetration into brain tissue—a breakthrough validated through BBB permeability assays using parallel artificial membrane lipid bilayers (PAMPA).

Spectral characterization confirms its purity and structure:¹H NMR analysis reveals distinct signals at δ 7.8–7.9 ppm corresponding to the meta CF₃-substituted aromatic protons, while IR spectroscopy identifies characteristic sulfonamide vibrations at ~1350 cm⁻¹. X-ray crystallography studies conducted at Oxford University revealed a unique hydrogen-bonding network between adjacent molecules in solid-state form, which may influence formulation behavior during pharmaceutical development.

In vitro cytotoxicity assays using MTT proliferation tests indicate IC₅₀ values below 1 μM against triple-negative breast cancer cell lines (MDA-MB-231), outperforming standard taxanes by threefold according to data from *Cancer Letters* (June 2024). Its selectivity index—calculated as CC₅₀/IC₅₀ ratio—exceeds 5:1 across tested models, suggesting favorable safety margins when administered at therapeutic doses.

Thermal stability measurements conducted via DSC show decomposition onset above 185°C under nitrogen atmosphere, ensuring compatibility with high-shear mixing processes during tablet manufacturing. Hygroscopicity tests performed per USP <795> guidelines demonstrated less than 1% weight gain after 7 days at RH=95%, aligning with requirements for solid oral dosage forms.

Ongoing research focuses on exploiting its photophysical properties for diagnostic applications. A team led by Nobel laureate Jennifer Doudna integrated this compound into CRISPR-based biosensors due to its ability to quench fluorescence upon binding specific RNA sequences—a mechanism validated through Förster resonance energy transfer (FRET) experiments reported in *Science Advances* (September 2024).

The trifluoromethyl chloride intermediate used during synthesis has been shown to exhibit exceptional nucleophilic displacement reactivity when coupled with amine-functionalized nanoparticles—a discovery published in *Advanced Materials* that enables precise targeting of tumor cells via folate receptor-mediated endocytosis pathways.

In enzymatic studies conducted at Harvard Medical School’s Department of Pharmacology, this compound demonstrated reversible inhibition of dihydrofolate reductase with Ki values comparable to methotrexate but without affecting normal cell proliferation rates up to concentrations exceeding therapeutic levels—a critical advantage over conventional antifolates.

Liquid chromatography-mass spectrometry analysis confirmed consistent molecular ion peaks at m/z = [M-H]⁻ = 317 Da across multiple batches produced using continuous flow synthesis platforms optimized by Merck KGaA’s process engineering division. This reproducibility is vital for scaling up production while maintaining GMP compliance during clinical trials.

Raman spectroscopy studies highlighted characteristic peaks at ~985 cm⁻¹ (CF₃ asymmetric deformation) and ~1165 cm⁻¹ (SO₂ stretching mode), enabling rapid quality control assessments without destructive sampling—a methodology now adopted by several API manufacturers worldwide.

A recent patent application filed by Bristol Myers Squibb describes conjugating this molecule with monoclonal antibodies via hydrazone linkers, creating antibody-drug conjugates that release cytotoxic payloads specifically within tumor microenvironments upon enzymatic cleavage—a strategy validated using patient-derived xenograft models showing reduced cardiotoxicity compared to unconjugated formulations.

In environmental fate studies conducted under OECD guidelines, aerobic biodegradation tests showed >85% mineralization within seven days under simulated soil conditions—far exceeding regulatory thresholds—while anaerobic degradation proceeded at half the rate but remained within acceptable limits for agricultural applications according to *Environmental Toxicology & Chemistry* findings from February 2025.

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